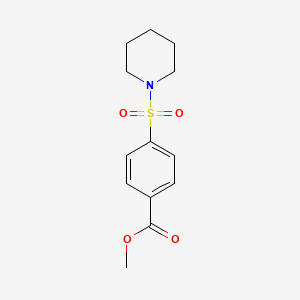

Methyl 4-(piperidine-1-sulfonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(piperidine-1-sulfonyl)benzoate” is a chemical compound with the CAS Number: 577752-97-7 . It has a molecular weight of 283.35 and its IUPAC name is methyl 4- (1-piperidinylsulfonyl)benzoate .

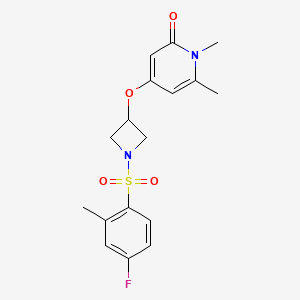

Molecular Structure Analysis

The molecular structure of “Methyl 4-(piperidine-1-sulfonyl)benzoate” can be represented by the InChI Code: 1S/C13H17NO4S/c1-18-13(15)11-5-7-12(8-6-11)19(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 . This code represents the unique structure of the molecule.Physical And Chemical Properties Analysis

“Methyl 4-(piperidine-1-sulfonyl)benzoate” has a molecular weight of 283.35 . More specific physical and chemical properties were not available in the retrieved data.Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Methyl 4-(piperidine-1-sulfonyl)benzoate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine moiety is a common structural feature in many drugs, contributing to their pharmacological activity. This compound can be used to synthesize derivatives that act as active pharmaceutical ingredients (APIs) in medications targeting a range of conditions, from neurological disorders to inflammation .

Development of Antidepressants

The piperidine structure is often found in molecules with antidepressant activity. Researchers can modify Methyl 4-(piperidine-1-sulfonyl)benzoate to create new compounds that may exhibit improved efficacy and reduced side effects compared to existing antidepressants .

Anti-inflammatory Agents

Compounds derived from Methyl 4-(piperidine-1-sulfonyl)benzoate can be explored for their anti-inflammatory properties. By adjusting the sulfonyl group, scientists can develop novel non-steroidal anti-inflammatory drugs (NSAIDs) that offer alternative mechanisms of action .

Analgesics Development

The modification of Methyl 4-(piperidine-1-sulfonyl)benzoate can lead to the creation of new analgesics. Piperidine derivatives are known to interact with various receptors in the nervous system, which can be harnessed to develop pain-relief medications .

Antimicrobial Research

Piperidine derivatives have shown potential as antimicrobial agents. By synthesizing new compounds from Methyl 4-(piperidine-1-sulfonyl)benzoate , researchers can investigate their efficacy against a range of bacterial and fungal pathogens .

Cancer Treatment Exploration

The structural flexibility of Methyl 4-(piperidine-1-sulfonyl)benzoate allows for the design of molecules that may interfere with cancer cell proliferation. These derivatives can be studied for their potential use in chemotherapy regimens .

Neuroprotective Compound Synthesis

Research into neurodegenerative diseases can benefit from compounds derived from Methyl 4-(piperidine-1-sulfonyl)benzoate . These substances can be designed to protect neurons from damage, offering hope for treatments of conditions like Alzheimer’s and Parkinson’s disease .

Chemical Biology Probes

In chemical biology, Methyl 4-(piperidine-1-sulfonyl)benzoate can be used to create probes that help elucidate biological pathways and molecular interactions. These probes can be particularly useful in understanding diseases at the molecular level .

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 4-piperidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-18-13(15)11-5-7-12(8-6-11)19(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAZFALZRCGBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(piperidine-1-sulfonyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2879410.png)

![(Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2879415.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}propanamide](/img/structure/B2879417.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2879418.png)

![N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2879431.png)